Fmoc-S-4-methoxytrityl-L-cysteine
CAS No.: 177582-21-7
Cat. No.: VC21538250
Molecular Formula: C38H33NO5S
Molecular Weight: 615.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 177582-21-7 |
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Molecular Formula | C38H33NO5S |
Molecular Weight | 615.7 g/mol |
IUPAC Name | (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid |
Standard InChI | InChI=1S/C38H33NO5S/c1-43-29-22-20-28(21-23-29)38(26-12-4-2-5-13-26,27-14-6-3-7-15-27)45-25-35(36(40)41)39-37(42)44-24-34-32-18-10-8-16-30(32)31-17-9-11-19-33(31)34/h2-23,34-35H,24-25H2,1H3,(H,39,42)(H,40,41)/t35-/m0/s1 |
Standard InChI Key | LOBUWFUSGOYXQX-DHUJRADRSA-N |
Isomeric SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Canonical SMILES | COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Chemical Structure and Nomenclature
Fmoc-S-4-methoxytrityl-L-cysteine is a protected amino acid with the molecular formula C38H33NO5S and a molecular weight of 615.7 g/mol . The compound features multiple functional groups strategically positioned to enable controlled reactivity in synthetic applications.
IUPAC Nomenclature and Identifiers
The complete IUPAC name for this compound is (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)-diphenylmethyl]sulfanylpropanoic acid . This systematic name reflects the compound's stereochemistry and functional groups. Various chemical identifiers have been assigned to this molecule, including:
Identifier Type | Value |
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PubChem CID | 10995693 |
InChIKey | LOBUWFUSGOYXQX-DHUJRADRSA-N |
CAS Registry | 177582-21-7 |
The compound is commonly referenced in scientific literature using several synonyms, including Fmoc-Cys(Mmt)-OH, N-alpha-(9-Fluorenylmethyloxycarbonyl)-S-p-methoxytrityl-L-cysteine, and Fmoc-S-p-methoxytrityl-L-cysteine .
Structural Features
The molecular structure consists of three primary components:
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The L-cysteine amino acid core with its carboxylic acid group and α-amino group
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The Fmoc protecting group attached to the α-amino group
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The 4-methoxytrityl (Mmt) protecting group bound to the sulfhydryl side chain
The Fmoc group contains a fluorene ring system connected to a carbamate linkage, while the Mmt group features three phenyl rings (one with a methoxy substituent) joined at a central carbon and attached to the sulfur atom of cysteine .
Synthesis and Preparation
The synthesis of Fmoc-S-4-methoxytrityl-L-cysteine involves a specific reaction sequence designed to selectively protect the functional groups of cysteine.
Synthetic Route
Protection Group | Acid Concentration for Removal | Removal Time | Selectivity |
---|---|---|---|
S-Mmt | 0.5-1.0% TFA | Standard conditions | Selective in presence of tert-butyl groups and S-Trt |
S-Trt | Higher TFA concentration | Longer reaction time | Less selective deprotection |
The quantitative removal of the S-Mmt group occurs selectively even in the presence of tert-butyl type groups and S-trityl protections when treated with 0.5-1.0% trifluoroacetic acid (TFA) .
Applications in Peptide Chemistry
Fmoc-S-4-methoxytrityl-L-cysteine plays a crucial role in various aspects of peptide chemistry and bioconjugation research.
Orthogonal Protection Strategies
The compound's primary application lies in solid-phase peptide synthesis (SPPS), where it serves as a protecting group for cysteine residues . Its importance stems from the ability to selectively modify peptides without affecting the cysteine's thiol group until desired. This orthogonal protection strategy allows for:
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Sequential deprotection of different functional groups
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Selective modification of specific amino acid residues
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Construction of complex peptides with multiple cysteine residues
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Formation of disulfide bonds at specific positions
Complex Peptide Synthesis
The effectiveness of Fmoc-S-4-methoxytrityl-L-cysteine in complex peptide synthesis has been demonstrated through its successful application in the synthesis of bioactive peptides such as Tyr1-somatostatin on 2-chlorotrityl resin . In this synthesis:
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Groups of the trityl-type were exclusively used for amino acid side-chain protection
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Quantitative cleavage from the resin and complete deprotection was achieved with 3% TFA in DCM-TES (95:5) for 30 minutes at room temperature
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No reduction of tryptophan was observed under these conditions, highlighting the mild nature of the deprotection process
Drug Development Applications
Beyond standard peptide synthesis, Fmoc-S-4-methoxytrityl-L-cysteine has significant applications in the development of peptide-based therapeutics . Its role in drug development includes:
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Creation of peptide conjugates with enhanced pharmacological properties
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Development of peptide drugs with specific targeting capabilities
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Synthesis of peptide scaffolds for drug delivery systems
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Production of peptide libraries for drug discovery screening
Bioconjugation and Advanced Applications
The utility of Fmoc-S-4-methoxytrityl-L-cysteine extends beyond basic peptide synthesis into specialized applications in bioconjugation and therapeutic development.
Bioconjugation Techniques
In bioconjugation processes, this compound facilitates the attachment of peptides to other biomolecules, enhancing the stability and efficacy of therapeutic agents . The selective deprotection of the Mmt group allows for site-specific conjugation through the cysteine thiol, enabling:
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Attachment of peptides to proteins for increased immunogenicity
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Conjugation of imaging agents to targeting peptides
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Development of antibody-drug conjugates
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Creation of multifunctional bioconjugates for diagnostics and therapeutics
Applications in Cancer Research
Research in cancer therapy represents another significant application area for Fmoc-S-4-methoxytrityl-L-cysteine . The compound aids in creating targeted therapies that can selectively deliver drugs to cancer cells by:
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Facilitating the synthesis of peptide-drug conjugates that target cancer-specific receptors
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Enabling the creation of peptide-based imaging agents for cancer detection
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Supporting the development of multi-functional therapeutic agents with both targeting and cytotoxic components
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Allowing for controlled drug release mechanisms through disulfide bond manipulation
Protein Engineering
In protein engineering applications, Fmoc-S-4-methoxytrityl-L-cysteine contributes to the creation of modified proteins with improved properties . This includes:
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Site-specific modification of cysteine residues in proteins
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Development of protein-peptide hybrids with enhanced stability
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Engineering of proteins with novel functionalities
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Creation of protein conjugates for industrial and therapeutic applications
Chemical and Physical Properties
Understanding the chemical and physical properties of Fmoc-S-4-methoxytrityl-L-cysteine is essential for its effective application in research and development.
Spectroscopic Properties
The compound's structure gives rise to characteristic spectroscopic properties that facilitate its identification and purity assessment. These include distinctive UV absorption patterns due to the aromatic rings present in both the Fmoc and Mmt groups .
Stability Considerations
The compound's stability is influenced by various factors:
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Sensitive to acidic conditions, particularly the Mmt group
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Generally stable under basic conditions used in Fmoc deprotection
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Best stored in cool, dry conditions away from strong light
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Should be handled with care to prevent degradation during prolonged storage
Comparative Analysis with Related Compounds
To fully appreciate the unique properties of Fmoc-S-4-methoxytrityl-L-cysteine, it is valuable to compare it with structurally related compounds.
Comparison with Fmoc-S-trityl-L-cysteine
The primary difference between Fmoc-S-4-methoxytrityl-L-cysteine and Fmoc-S-trityl-L-cysteine lies in the acid lability of their sulfur protecting groups:
Property | Fmoc-S-4-methoxytrityl-L-cysteine | Fmoc-S-trityl-L-cysteine |
---|---|---|
Acid Lability | Higher (0.5-1.0% TFA) | Lower (requires higher TFA concentration) |
Selectivity | Can be removed in presence of S-Trt | Removed simultaneously with other trityl groups |
Applications | Orthogonal protection strategies | Standard Fmoc-based peptide synthesis |
The enhanced acid lability of the Mmt group is attributed to the electron-donating effect of the methoxy substituent, which stabilizes the carbocation intermediate formed during acid-catalyzed cleavage .
Comparison with D-isomer
While the D-isomer (Fmoc-S-4-methoxytrityl-D-cysteine) shares similar chemical properties with the L-isomer, their different stereochemistry results in distinct optical rotation values and differential behavior in chiral environments such as enzymatic reactions and biological systems .
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